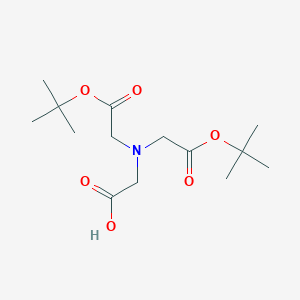

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid

Overview

Description

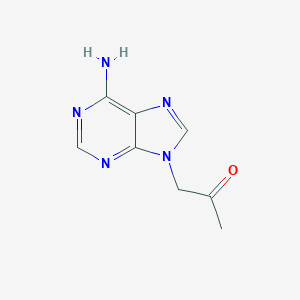

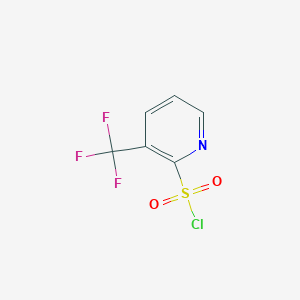

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular formula of this compound is C12H21NO7 . It has an average mass of 291.298 Da and a monoisotopic mass of 291.131805 Da .Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it has been used in the synthesis of dipeptides . It has also been used in the deprotection of the N-Boc group from a structurally diverse set of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.35 and a formula of C14H25NO6 . It appears as a white to light yellow solid .Scientific Research Applications

1. Building Blocks for Bifunctional Ligands

- Synthesis of Bifunctional DTPA-like Ligands : Utilization in the synthesis of bifunctional DTPA-like ligands, which feature a carboxylic or an amino group available for conjugation, facilitating the creation of conjugates containing a chelating subunit for the complexation of metal ions (Anelli et al., 1999).

2. Involvement in Catalysis

- Rhodium-Catalyzed Asymmetric Hydrogenation : Employed in the synthesis of enantiomers used in rhodium complexes, which exhibit high catalytic activities and enantioselectivities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

3. Coordination Chemistry

- Magnetostructural Studies : Applied in magnetostructural correlation studies of asymmetrically dibridged diiron(III) complexes, focusing on intramolecular antiferromagnetic coupling (Weyhermüller et al., 2011).

- Modeling Active Sites of Enzymes : Used in modeling mononuclear active sites of non-heme iron oxidases and zinc enzymes (Beck et al., 2001).

4. Polymer Science

- Ring-Opening Metathesis Polymerization : Involved in the polymerization of amino acid-functionalized norbornene diester monomers, leading to polymers with high molecular weights (Sutthasupa et al., 2007).

5. Phytohormone Metabolites Synthesis

- Synthesis of Phytohormone Metabolites : Employed in the synthesis of stable-isotope labeled metabolites of the phytohormone, indole-3-acetic acid, important in the regulation of plant growth and development (Ilić et al., 1997).

6. Biomedical Applications

- Endosomolytic Polymers : Used in the synthesis of poly(amido-amine)s, demonstrating their potential in biomedical applications due to their pH-dependent haemolysis and cytotoxicity profiles (Ferruti et al., 2000).

7. Synthesis of Novel Ligands

- Synthesis of Novel Ligands : Utilized in the synthesis of new ligands and their coordination to metal ions, highlighting the versatility of these compounds in the preparation of complex structures (Hegelmann et al., 2003).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation . In case of eye contact, rinse cautiously with water for several minutes . If skin contact occurs, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Mode of Action

It is known that this compound is used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

It is known that this compound is used in peptide synthesis .

properties

IUPAC Name |

2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-15(7-10(16)17)9-12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUFNPOTWJNGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441555 | |

| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid | |

CAS RN |

171557-31-6 | |

| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)